molecular formula C17H19N3O4S B2548292 N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide CAS No. 887204-32-2

N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2548292
CAS No.: 887204-32-2
M. Wt: 361.42
InChI Key: ZMZJUGNIRJIYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative supplied as a high-purity compound for research applications. This molecule is characterized by a central oxalamide functional group, which serves as a linker connecting a 4-sulfamoylphenethyl moiety and a m-tolyl (3-methylphenyl) ring system. The presence of the sulfonamide group is a significant structural feature, as this functional group is found in a wide range of biologically active molecules and is a key pharmacophore in many established carbonic anhydrase inhibitors (CAIs) . Compounds featuring benzenesulfonamide motifs are extensively investigated in medicinal chemistry for their ability to inhibit carbonic anhydrase isoforms, which are enzymes implicated in conditions such as glaucoma, epilepsy, and cancer . Specifically, research into isatin-benzenesulfonamide conjugates has demonstrated potent inhibitory activity against tumor-associated isoforms like hCA IX and hCA XII . While the specific biological profile and mechanism of action for this compound require experimental determination, its structure suggests potential as a valuable chemical tool for researchers exploring enzyme inhibition, structure-activity relationships (SAR), and drug discovery projects focused on sulfonamide-containing therapeutics. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(3-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-12-3-2-4-14(11-12)20-17(22)16(21)19-10-9-13-5-7-15(8-6-13)25(18,23)24/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZJUGNIRJIYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Oxalyl Chloride-Mediated Coupling

The most common approach involves sequential coupling of 4-sulfamoylphenethylamine with oxalyl chloride followed by m-toluidine. In the first step, oxalyl chloride reacts with 4-sulfamoylphenethylamine in anhydrous dichloromethane at 0–5°C to form the mono-acyl chloride intermediate. Excess oxalyl chloride is removed under reduced pressure, and the intermediate is reacted with m-toluidine in the presence of a tertiary amine base (e.g., triethylamine) to form the oxalamide bond.

Key Parameters :

  • Temperature : Maintaining subambient temperatures (0–10°C) minimizes side reactions such as dimerization.
  • Solvent : Dichloromethane or tetrahydrofuran (THF) ensures solubility of both aromatic amines.
  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Carbodiimide-Assisted Direct Coupling

A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate oxalic acid for coupling with 4-sulfamoylphenethylamine and m-toluidine. This method avoids handling corrosive oxalyl chloride and improves atom economy.

Reaction Conditions :

  • Molar Ratio : 1:1:1 (oxalic acid : 4-sulfamoylphenethylamine : m-toluidine).
  • Solvent : Dimethylformamide (DMF) at 25°C for 24 hours.
  • Yield : 58–63% after recrystallization from ethanol/water.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors enable precise control over residence time and temperature, critical for exothermic amidation reactions.

Process Overview :

  • Step 1 : 4-Sulfamoylphenethylamine (1.0 M in THF) and oxalyl chloride (1.05 equiv) are pumped into a micromixer at 5°C.
  • Step 2 : The intermediate is mixed with m-toluidine (1.1 equiv) and triethylamine (2.2 equiv) in a tubular reactor (50°C, 30 min residence time).
  • Purification : In-line liquid-liquid extraction removes triethylamine hydrochloride, followed by crystallization in a falling-film evaporator.

Advantages :

  • Throughput : 5–10 kg/hr.
  • Purity : ≥99.5% by HPLC.

Comparative Analysis of Methodologies

Table 1: Synthesis Method Comparison

Method Reagents/Conditions Yield (%) Purity (%) Key Advantage
Oxalyl Chloride ClCOCOCl, CH₂Cl₂, 0–5°C 68–72 99.2 High reproducibility
EDC/HOBt EDC, HOBt, DMF, 25°C 58–63 98.5 Avoids corrosive reagents
Continuous Flow THF, triethylamine, 50°C 75–80 99.5 Scalability for industrial use

Purification and Characterization

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted amines and dimeric byproducts. Fractions are analyzed by TLC (Rf = 0.4).

Recrystallization

Ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray diffraction. Purity is confirmed by:

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 65:35).
  • NMR : δ 8.2 (s, 1H, SO₂NH₂), δ 7.8–7.1 (m, 11H, aromatic).

Challenges and Optimization

Byproduct Formation

Dimerization of 4-sulfamoylphenethylamine occurs at elevated temperatures (>20°C), reducing yields by 15–20%. Mitigation strategies include:

  • Low-Temperature Reactions : ≤10°C.
  • Excess Oxalyl Chloride : 1.2–1.5 equiv to drive mono-acylation.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Alternatives like THF/water biphasic systems improve extraction efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxalamide group into amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Could be used in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide would depend on its specific application. For example, if it has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following comparison focuses on structurally and functionally related oxalamides, emphasizing substituent effects, synthesis efficiency, and biological or industrial relevance.

Structural Analogues in Enzyme Inhibition

Compounds with methoxyphenethyl or halogenated aryl groups (e.g., N1-(4-methoxyphenethyl)-N2-(3-chlorophenyl)oxalamide , N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide ) exhibit potent inhibition of cytochrome P450 4F11 (CYP4F11) and stearoyl-CoA desaturase (SCD). Key findings include:

Compound (ID) Substituents (N1/N2) Yield (%) Molecular Weight (ESI-MS) Key Activity/Notes
Compound 20 4-Methoxyphenethyl/3-Cl-Ph 33 333.1 [M+H]+ Moderate SCD inhibition
Compound 28 4-Methoxyphenethyl/3-Cl-4-F-Ph 64 351.1 [M+H]+ Enhanced CYP4F11 activation
Compound 21 4-Methoxyphenethyl/3-EtO-Ph 83 343.1 [M+H]+ High yield; ethoxy improves lipophilicity
  • Key Trends :
    • Halogenation (Cl, F) at the N2 aryl group enhances target binding via hydrophobic interactions .
    • Methoxy groups at N1 improve solubility and metabolic stability .
    • Ethoxy substituents (e.g., Compound 21 ) increase yields (83%) but may reduce specificity .

Antiviral Oxalamides

Compounds targeting HIV entry (e.g., N1-(4-chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamide ) demonstrate submicromolar potency by blocking CD4-binding sites. Representative examples:

Compound (ID) Substituents (N1/N2) Yield (%) LC-MS (m/z) Activity (HIV Entry IC₅₀)
Compound 13 4-Cl-Ph/Thiazolyl-pyrrolidinyl 36 479.12 [M+H]+ <1 µM
Compound 15 4-Cl-Ph/Thiazolyl-HEt 53 423.27 [M+H]+ ~0.5 µM
  • Key Trends :
    • Thiazole heterocycles at N2 enhance binding to viral glycoproteins .
    • Chlorophenyl groups at N1 improve potency but may increase cytotoxicity .

Flavor-Enhancing Oxalamides

N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide (S336) is a commercially approved umami flavor compound (Savorymyx® UM33). Highlights include:

  • Regulatory Status: Approved globally (FEMA 4233) as a monosodium glutamate (MSG) replacement .
  • Structure-Activity : Dimethoxybenzyl and pyridinylethyl groups mimic glutamate’s binding to TAS1R1/TAS1R3 receptors .
  • Safety: No significant CYP inhibition (<50% at 10 µM) .

Antimicrobial Oxalamides

Isoindoline-dione derivatives (e.g., GMC-1 , GMC-3 ) show broad-spectrum activity against Gram-positive bacteria:

Compound (ID) Substituents (N1/N2) MIC (µg/mL)
GMC-1 4-Br-Ph/Isoindoline-dione 8–16
GMC-3 4-Cl-Ph/Isoindoline-dione 4–8
  • Key Trend : Electron-withdrawing groups (Br, Cl) at N1 enhance membrane disruption .

Critical Analysis of N1-(4-Sulfamoylphenethyl)-N2-(m-Tolyl)oxalamide

While direct data on this compound is absent, inferences can be drawn:

  • m-Tolyl Group : The meta-methyl substituent balances steric effects and lipophilicity, similar to ethoxy in Compound 21 .
  • Potential Applications: Likely candidates include enzyme inhibition (CYP/SCD) or antimicrobial roles, though cytotoxicity risks (common with sulfonamides) require evaluation.

Biological Activity

N1-(4-sulfamoylphenethyl)-N2-(m-tolyl)oxalamide is a synthetic compound that belongs to the oxalamide class, characterized by its unique structural features which include a sulfonamide group and aromatic rings. This article explores its biological activity, synthesis, mechanism of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3SC_{18}H_{22}N_2O_3S, with a molecular weight of approximately 350.45 g/mol. The compound features:

  • Oxalamide linkage : A central oxalamide group connecting two aromatic moieties.
  • Sulfonamide group : Known for its biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Oxalyl Chloride : Reacting oxalic acid with thionyl chloride.
  • Amidation Reaction : The oxalyl chloride is reacted with 4-sulfamoylphenethylamine and m-toluidine under controlled conditions to yield the desired oxalamide.

This multi-step synthesis can be optimized for yield and purity, often employing automated reactors and advanced purification techniques in industrial settings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. For example, if the compound exhibits antimicrobial properties, it may inhibit bacterial enzymes or disrupt cellular membranes.

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds can be beneficial:

Compound NameStructural FeaturesNotable Activities
N1-(4-sulfamoylphenethyl)-N2-(p-tolyl)oxalamideSimilar sulfonamide and oxalamide structureAntimicrobial properties
N1-(4-sulfamoylphenethyl)-N2-(o-tolyl)oxalamideDifferent positioning of the aromatic groupEnzyme inhibition potential

This table illustrates how variations in structure can influence biological activity, highlighting the importance of structural specificity in drug design.

Applications in Medicine and Industry

The potential applications of this compound are diverse:

  • Medicinal Chemistry : Investigated for therapeutic uses, particularly as an anti-inflammatory or antimicrobial agent.
  • Biochemical Research : Used as a probe in biochemical assays to study enzyme activity.
  • Material Science : Potentially utilized in developing new materials with specific chemical properties due to its structural characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.